1-Diazenylmethanimine
Description
1-Diazenylmethanimine (hypothetical structure: CH₃N₃) is a theoretical compound featuring a diazenyl (-N=N-) group and a methanimine (CH=N) moiety. Diazenyl compounds are known for their roles as intermediates in organic synthesis, particularly in cyclization reactions and heterocycle formation . Methanimine derivatives, on the other hand, are reactive imines that participate in nucleophilic additions and polymerizations. The combination of these groups in 1-diazenylmethanimine implies utility in constructing nitrogen-rich heterocycles, though its stability and synthesis routes remain speculative without direct evidence.
Properties
CAS No. |
90251-05-1 |
|---|---|
Molecular Formula |
CH3N3 |
Molecular Weight |
57.055 g/mol |
IUPAC Name |
N-iminomethanimidamide |
InChI |
InChI=1S/CH3N3/c2-1-4-3/h1-3H |
InChI Key |
WHWSKLPPZAUNTI-UHFFFAOYSA-N |
Canonical SMILES |
C(=N)N=N |
Origin of Product |
United States |
Preparation Methods
1-Diazenylmethanimine can be synthesized through several methods. One common synthetic route involves the reaction of nitrosomethylurea with potassium hydroxide in an ether solution. The reaction is carried out at low temperatures to prevent decomposition and ensure the formation of the desired product . Another method involves the use of nitrosomethylurethane and alcoholic potassium hydroxide . Industrial production methods typically involve similar reaction conditions but on a larger scale, with careful control of temperature and pressure to maximize yield and purity.
Chemical Reactions Analysis
1-Diazenylmethanimine undergoes a variety of chemical reactions due to its highly reactive diazo group. Some of the key reactions include:
Oxidation: The compound can be oxidized to form nitrogen gas and other by-products.
Reduction: Reduction reactions typically yield amines or hydrazines.
Substitution: The diazo group can be substituted with other functional groups, leading to the formation of various derivatives.
Cycloaddition: The compound can participate in cycloaddition reactions, forming cyclic compounds.
Common reagents used in these reactions include strong acids, bases, and oxidizing agents. The major products formed depend on the specific reaction conditions and reagents used .
Scientific Research Applications
1-Diazenylmethanimine has several applications in scientific research:
Chemistry: It is used as a reagent in organic synthesis, particularly in the formation of carbenes and cyclopropanes.
Biology: The compound is studied for its potential biological activity and interactions with biomolecules.
Medicine: Research is ongoing to explore its potential as a therapeutic agent, particularly in the development of new drugs.
Industry: It is used in the production of polymers, dyes, and other industrial chemicals
Mechanism of Action
The mechanism of action of 1-Diazenylmethanimine involves the generation of reactive intermediates, such as carbenes, which can interact with various molecular targets. These interactions can lead to the formation of new chemical bonds and the modification of existing structures. The compound’s reactivity is primarily due to the presence of the diazo group, which can undergo homolytic or heterolytic cleavage to form reactive species .
Comparison with Similar Compounds
Key Findings:
Reactivity Comparison: 1-Diazenylmethanimine: Likely exhibits dual reactivity from the diazenyl (electrophilic) and methanimine (nucleophilic) groups. This could enable cyclocondensation with diamines or thiols to form triazoles or thiadiazoles, analogous to enaminone-based heterocyclization . Enaminone derivative 2: Reacts with amino derivatives to form bis-heterocycles (e.g., bis-pyrimidines), highlighting the utility of enaminones in constructing complex N-heterocyclic scaffolds . Diazo Compounds: The diazo group in benzene-(1-diazoethyl) is highly reactive, often participating in cyclopropanations or as a carbene precursor, but may lack the imine-mediated versatility of 1-diazenylmethanimine .
Stability and Handling: Diazenyl and diazo compounds are typically thermally labile and light-sensitive, requiring low-temperature storage. In contrast, enaminones and dimethylamino derivatives (e.g., ) are more stable, enabling broader pharmaceutical applications .
The dimethylamino group in ’s compound enhances solubility and bioactivity, a feature 1-diazenylmethanimine might lack due to its non-polar diazenyl group .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
